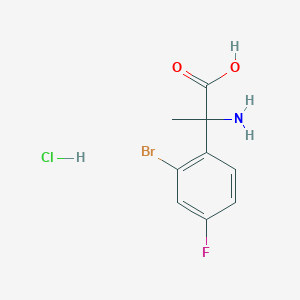

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride

Description

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride is a halogenated α-amino acid derivative with a propanoic acid backbone substituted at the α-carbon with a 2-bromo-4-fluorophenyl group. This compound is structurally characterized by its bromine and fluorine substituents on the aromatic ring, which confer distinct electronic and steric properties. It is primarily utilized in pharmaceutical research as a chiral building block for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways . Commercial availability is confirmed through suppliers like Tolly Chemicals Co., Ltd., with pricing and stock details documented in product catalogs .

Properties

IUPAC Name |

2-amino-2-(2-bromo-4-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2.ClH/c1-9(12,8(13)14)6-3-2-5(11)4-7(6)10;/h2-4H,12H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPRLDCQTMLFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Br)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and a suitable propanoic acid derivative.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can undergo oxidation and reduction reactions under appropriate conditions.

Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Substitution: Products with different substituents on the phenyl ring.

Oxidation: Oxidized derivatives of the amino group.

Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a precursor in the development of pharmaceutical agents targeting various diseases. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for drug design.

Potential Therapeutic Applications:

- Antimicrobial Activity: Studies indicate that this compound exhibits antimicrobial properties, inhibiting the growth of several bacterial strains. The presence of bromine enhances its efficacy compared to non-halogenated analogs.

- Antioxidant Properties: Similar compounds have demonstrated antioxidant activity, which may be beneficial in reducing oxidative stress within biological systems.

Biochemical Studies

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways.

Key Areas of Study:

- Enzyme Inhibition: Research indicates that 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride can inhibit specific enzymes linked to metabolic processes, suggesting therapeutic potential in metabolic disorders.

- Neurotransmitter Modulation: The structural similarities to phenylalanine allow it to influence neurotransmitter systems, potentially modulating levels crucial for stress response and muscle recovery during exercise.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

-

Study on Antimicrobial Effects:

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, with documented minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent. -

Research on Neurotransmitter Interaction:

Another investigation highlighted its capacity to modulate neurotransmitter release mechanisms, suggesting a role in neurological disorders. -

Enzyme Inhibition Studies:

Research indicated that this compound could inhibit specific enzymes related to metabolic pathways, indicating further therapeutic applications in metabolic diseases.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The bromine and fluorine substituents in the target compound enhance electrophilic reactivity compared to methoxy-substituted analogues (e.g., 4-methoxy derivative ).

- Steric Effects : The 2-bromo substituent introduces significant steric hindrance, reducing rotational freedom compared to smaller groups like chlorine .

Physicochemical and Spectroscopic Properties

- NMR Shifts : The bromine atom in the target compound causes deshielding effects in $^{1}\text{H}$ and $^{13}\text{C}$ NMR, distinct from fluorine-only analogues (e.g., 4-fluorophenyl derivatives ). Comparable data for dihydroxyphenyl analogues show hydroxyl groups induce downfield shifts (~6–8 ppm in $^{13}\text{C}$ NMR), whereas bromine/fluorine substituents produce upfield shifts due to inductive effects .

- Solubility : The hydrochloride salt form improves aqueous solubility compared to free base analogues like methyl esters listed in drug discovery catalogs .

Biological Activity

2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride, also known as a derivative of amino acids, has garnered attention in various fields of biochemical research due to its unique structural features and potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents, offers insights into its pharmacological properties and applications.

- Molecular Formula : C9H9BrFNO2

- Molecular Weight : 262.08 g/mol

- CAS Number : 2155852-74-5

- Purity : Typically greater than 95% for research applications .

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving amino acid neurotransmitters. The fluorine and bromine atoms in its structure may influence its binding affinity and selectivity toward various receptors.

Key Mechanisms

- Inhibition of Neurotransmitter Reuptake : Similar compounds have shown potential in inhibiting the reuptake of serotonin and other neurotransmitters, which may lead to increased synaptic availability and enhanced neurotransmission .

- Modulation of Ion Channels : The compound may interact with ion channels, affecting neuronal excitability and signaling pathways.

Pharmacological Effects

Research indicates that derivatives containing halogenated phenyl groups can exhibit:

- Antidepressant-like effects : By modulating serotonin levels.

- Neuroprotective properties : Potentially reducing oxidative stress in neuronal cells.

Case Studies

- Study on Neurotransmitter Systems : A study published in MDPI explored the effects of similar amino acid derivatives on serotonin uptake, indicating that modifications at the para-position (like fluorination) can significantly enhance inhibitory potency .

- Toxicological Assessment : According to safety data sheets, acute toxicity studies suggest that while the compound is not classified as harmful by ingestion, it requires careful handling due to potential irritant properties upon contact with skin or eyes .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| MDPI Study | Neurotransmitter Interaction | Increased potency in inhibiting serotonin uptake with para-substituted analogs |

| Toxicological Report | Safety Profile | Not classified as harmful by ingestion; irritant properties noted |

| Chemical Analysis | Structure Activity Relationship | Halogen substitutions enhance biological activity through receptor modulation |

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-2-(2-bromo-4-fluorophenyl)propanoic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via α-bromination of the parent propanoic acid derivative using thionyl chloride (SOCl₂) in a non-polar solvent like carbon tetrachloride. This method ensures efficient halogenation at the α-carbon while preserving the aryl substituents. Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to avoid over-bromination or decomposition of the fluorophenyl group . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt.

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

- Methodological Answer : Use inert atmosphere techniques (e.g., glovebox, Schlenk line) to minimize moisture exposure. Engineering controls (e.g., fume hoods) and PPE (gloves, goggles) are essential. Storage in desiccators with anhydrous silica gel and immediate use of intermediates in subsequent reaction steps can mitigate stability issues. Contingency plans for spills or leaks should follow OSHA guidelines, including emergency showers and waste neutralization protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carboxylate (C=O stretch ~1700 cm⁻¹) and ammonium (N-H stretch ~3000 cm⁻¹) groups.

- NMR : Use - and -NMR to confirm substitution patterns on the aromatic ring and α-carbon configuration.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, particularly for halogenated species .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and reaction energetics for bromination or fluorination steps. Tools like Gaussian or ORCA model substituent effects on reaction rates. Coupling computational results with high-throughput experimentation narrows optimal conditions (e.g., solvent polarity, catalyst choice) . For example, ICReDD’s workflow integrates reaction path searches and experimental feedback loops to reduce development time by >50% .

Q. How should researchers resolve contradictions between experimental and theoretical thermodynamic data (e.g., enthalpy of formation)?

- Methodological Answer : Cross-validate using multiple techniques:

- Collision-Induced Dissociation (CID) : Measure gas-phase ion clustering energetics to compare with computed values .

- Calorimetry : Experimental ΔH values from bomb calorimetry can reconcile discrepancies with DFT-predicted enthalpies.

Statistical error analysis (e.g., Monte Carlo simulations) quantifies uncertainties in both datasets .

Q. What strategies mitigate batch-to-batch variability in chiral purity during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Real-time monitoring via inline Raman spectroscopy ensures consistent enantiomeric excess (ee).

- Crystallization Optimization : Use chiral resolving agents (e.g., tartaric acid derivatives) and controlled cooling profiles to enhance crystal lattice uniformity.

- DOE (Design of Experiments) : Statistically screen factors like stirring rate and solvent polarity to identify critical process parameters .

Q. How can membrane separation technologies improve purification of this hydrochloride salt?

- Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 kDa) selectively retain the target compound while removing smaller impurities (e.g., unreacted starting materials). Operating parameters (pH, pressure) are optimized to prevent hydrochloride dissociation. Continuous-flow systems coupled with diafiltration enhance yield and purity >95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.